1-[4-(Pentyloxy)phenyl]ethan-1-amine
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Overview
Description
1-[4-(Pentyloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . This compound is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Pentyloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and 1-bromopentane.
Etherification: The first step involves the etherification of 4-hydroxyacetophenone with 1-bromopentane in the presence of a base like potassium carbonate to form 4-(pentyloxy)acetophenone.
Reduction: The next step is the reduction of 4-(pentyloxy)acetophenone to 1-[4-(pentyloxy)phenyl]ethanol using a reducing agent such as sodium borohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Pentyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Pentyloxy)phenyl]ethan-1-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Pentyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[4-(Pentyloxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[4-(Butyloxy)phenyl]ethan-1-amine: Similar structure but with a butyloxy group instead of a pentyloxy group.
1-[4-(Hexyloxy)phenyl]ethan-1-amine: Similar structure but with a hexyloxy group instead of a pentyloxy group.
1-[4-(Methoxy)phenyl]ethan-1-amine: Similar structure but with a methoxy group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific pentyloxy substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
107411-52-9 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11H,3-5,10,14H2,1-2H3 |
InChI Key |
LQGDAZFYSIGWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
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